Cas no 872-55-9 (2-Ethylthiophene)

2-Ethylthiophene (CAS 872-55-9) is a heterocyclic organic compound featuring a thiophene ring substituted with an ethyl group at the 2-position. This colorless to pale yellow liquid exhibits a characteristic sulfurous odor and is sparingly soluble in water but miscible with common organic solvents. As a versatile building block, it serves as a key intermediate in pharmaceuticals, agrochemicals, and material science, particularly in the synthesis of conductive polymers and organic semiconductors. Its electron-rich thiophene core enables efficient π-conjugation, enhancing charge transport properties in optoelectronic applications. The ethyl substituent improves solubility and processability while maintaining reactivity in cross-coupling reactions (e.g., Suzuki, Stille). With high purity (>98%) and thermal stability, it meets stringent requirements for fine chemical synthesis and electronic-grade materials production.
2-Ethylthiophene structure
2-Ethylthiophene structure
Product Name:2-Ethylthiophene
CAS No:872-55-9
MF:C6H8S
MW:112.192720413208
MDL:MFCD00005461
CID:40120
PubChem ID:13388
Update Time:2025-07-02

2-Ethylthiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylthiophene
    • Thiophene, 2-ethyl-
    • 2-Aethyl-thiophen
    • 2-ETHYL-THIOPHENE
    • 2-ETHYLTHIOPHENE FOR SYNTHESIS
    • ethyl thiophene
    • Thiophene,2-ethyl
    • 2-Ethylthiophene (ACI)
    • MDL: MFCD00005461
    • Inchi: 1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
    • InChI Key: JCCCMAAJYSNBPR-UHFFFAOYSA-N
    • SMILES: S1C(CC)=CC=C1
    • BRN: 105402

Computed Properties

  • Exact Mass: 112.03500
  • Monoisotopic Mass: 112.034671
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 52.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.99 g/mL at 25 °C(lit.)
  • Melting Point: -66.9°C (estimate)
  • Boiling Point: 132-134 °C(lit.)
  • Flash Point: Fahrenheit: 80.6 ° f
    Celsius: 27 ° c
  • Refractive Index: n20/D 1.512-1.514
    n20/D 1.513(lit.)
  • Solubility: 0.29g/l
  • Water Partition Coefficient: Not miscible or difficult to mix with water.
  • PSA: 28.24000
  • LogP: 2.31050
  • Solubility: Not determined
  • Sensitiveness: Sensitive to light and air

2-Ethylthiophene Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P210-P403 + P235
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S23-S24/25-S37/39-S26-S16
  • FLUKA BRAND F CODES:8-10-13-23
  • Hazardous Material Identification: Xi
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R10
  • HazardClass:3
  • PackingGroup:II
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature(BD74741)

2-Ethylthiophene Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Ethylthiophene Pricemore >>

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2-Ethylthiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylene glycol ,  Potassium hydroxide ;  rt → 100 °C
1.2 4 h, 140 °C
Reference
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction
Cranwell, Philippa B.; et al, Synlett, 2016, 27(1), 131-135

Production Method 2

Reaction Conditions
1.1 Catalysts: Alumina
Reference
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water ,  Selenium Solvents: Tetrahydrofuran
Reference
Carbonyl-to-methylene conversion: selenium-assisted reduction of aromatic ketones with carbon monoxide and water
Nishiyama, Yutaka; et al, Journal of Organic Chemistry, 1988, 53(6), 1326-9

Production Method 4

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
Reference
Formation of 2H-thiopyrans and thiophenes by thermal rearrangement of propargyl vinyl sulfide or its homologs and 2-alkynyl thienyl sulfides
Schuijl-Laros, D.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1972, 91(6), 785-98

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → -25 °C; -25 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 12 h, rt
Reference
Oligothiophenes substituted with the thionitrile group: synthesis, characterization, and thin-film formation on gold substrates
Morgan, Ian S.; et al, Journal of Materials Chemistry, 2009, 19(43), 8162-8168

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

Production Method 7

Reaction Conditions
1.1 Catalysts: Alumina
Reference
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

Production Method 9

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Production Method 10

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Production Method 11

Reaction Conditions
1.1 Catalysts: Ruthenium, (acetonitrile)carbonyl[hydrotris(1H-pyrazolato-κN1)borato(1-)-κN2,κN2… Solvents: Thiophene ;  40 psi, 90 °C
Reference
Reactions of TpRu(CO)(NCMe)(Me) (Tp = Hydridotris(pyrazolyl)borate) with Heteroaromatic Substrates: Stoichiometric and Catalytic C-H Activation
Pittard, Karl A.; et al, Organometallics, 2004, 23(23), 5514-5523

Production Method 12

Reaction Conditions
Reference
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Production Method 13

Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), lithium (1:1) Solvents: Tetrahydrofuran ;  20 °C; 18 min, 160 °C; 10 min, 250 °C
Reference
Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach
Nagaki, Aiichiro; et al, Organic & Biomolecular Chemistry, 2015, 13(26), 7140-7145

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Acetic acid
Reference
Catalytic reduction of 2-acylthiophenes
Campaigne, E. E.; et al, Journal of the American Chemical Society, 1951, 73, 5240-3

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 14.7 atm, 70 °C
Reference
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; et al, RSC Advances, 2015, 5(57), 45760-45766

Production Method 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: Phosphorus sulfide (P2S5) ;  0 °C → 90 °C
1.3 5 h, 90 °C; 90 °C → rt
1.4 Solvents: Diethyl ether ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis and properties of 2-substituted thiophenes
Ibrahimov, V. H.; et al, Kimya Problemlari, 2007, (3), 525-528

Production Method 17

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: tert-Butanol ;  2 h, reflux
Reference
Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds
Cai, Mingjian; et al, Asian Journal of Chemistry, 2015, 27(2), 649-653

Production Method 18

Reaction Conditions
1.1 Reagents: Alumina ,  Hydrogen sulfide ,  Potassium oxide
Reference
A new catalytic synthesis of thiophenes
Barrault, Joel; et al, Journal of Chemical Research, 1978, (6),

Production Method 19

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

Production Method 20

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Production Method 21

Reaction Conditions
Reference
Electrochemical deposition of highly-conducting metal dithiolene films
Allwright, Emily; et al, Dalton Transactions, 2016, 45(22), 9363-9368

Production Method 22

Reaction Conditions
Reference
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt nickel alloy Solvents: Ethanol ;  8 h, 80 °C
Reference
Bimetallic CoNi Nanoflowers for Catalytic Transfer Hydrogenation of Terminal Alkynes
Choudhary, Neha; et al, ChemistrySelect, 2022, 7(37),

Production Method 24

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

2-Ethylthiophene Raw materials

2-Ethylthiophene Preparation Products

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(CAS:872-55-9)2-Ethylthiophene
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Suzhou Senfeida Chemical Co., Ltd
(CAS:872-55-9)2-Ethylthiophene
sfd5864
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:872-55-9)2-乙基噻吩
LE2448581
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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